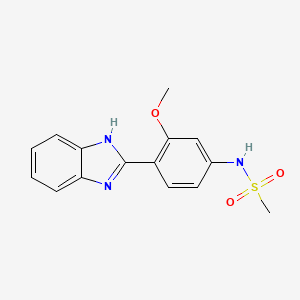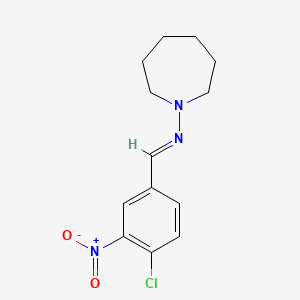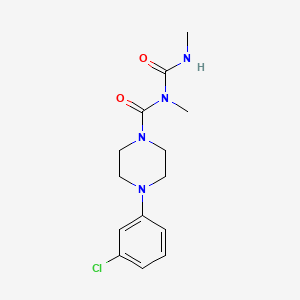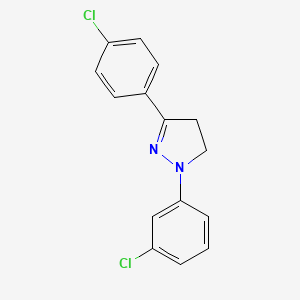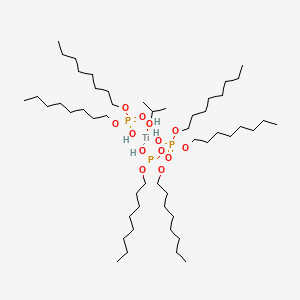
Menitazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menitazene is a synthetic opioid belonging to the benzimidazole class of compounds. It is known for its potent analgesic properties, which are significantly stronger than those of morphine. This compound, like other nitazenes, was initially developed in the 1950s but was never marketed due to its high potency and associated risks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Menitazene involves the formation of the benzimidazole core structure. This typically starts with the condensation of o-phenylenediamine with a carboxylic acid derivative. The resulting benzimidazole is then further functionalized to introduce the necessary substituents that confer opioid activity .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would involve stringent control of reaction conditions, such as temperature, pressure, and pH, to optimize the production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Menitazene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring or the substituents attached to it.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the benzimidazole ring.
Substitution: Common in the functionalization of the benzimidazole ring, where substituents are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or other reduced derivatives .
Applications De Recherche Scientifique
Menitazene has several applications in scientific research:
Mécanisme D'action
Menitazene exerts its effects by binding to the mu-opioid receptor in the central nervous system. This binding leads to the inhibition of adenylate cyclase, reducing the production of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels results in the inhibition of neurotransmitter release, leading to analgesia and euphoria. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptor .
Comparaison Avec Des Composés Similaires
Menitazene is part of the nitazene family of synthetic opioids, which includes compounds such as:
- Etonitazene
- Isotonitazene
- Protonitazene
- Metonitazene
Uniqueness: this compound is unique due to its specific substitution pattern on the benzimidazole ring, which confers its high potency and distinct pharmacological profile. Compared to other nitazenes, this compound may have different pharmacokinetics and dynamics, influencing its overall effect and potential for abuse .
Propriétés
Numéro CAS |
95282-00-1 |
|---|---|
Formule moléculaire |
C21H26N4O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N,N-diethyl-2-[2-[(4-methylphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C21H26N4O2/c1-4-23(5-2)12-13-24-20-11-10-18(25(26)27)15-19(20)22-21(24)14-17-8-6-16(3)7-9-17/h6-11,15H,4-5,12-14H2,1-3H3 |
Clé InChI |
XGHTZJUKJYZDSW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



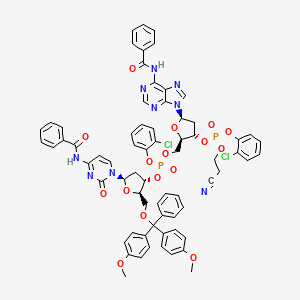
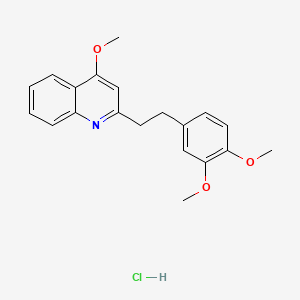
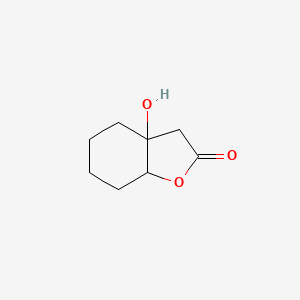

![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
